

Reactivity of the vinyl ether and hydroxyl groups in 2-(Vinyloxy)ethanol

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Compound of Interest

Compound Name: 2-(Vinyloxy)ethanol

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An In-depth Technical Guide to the Reactivity of 2-(Vinyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether (CAS No. 764-48-7), is a bifunctional organic molecule featuring both a reactive vinyl ether moiety and a primary hydroxyl group.^[1] This unique structure makes it a highly versatile chemical intermediate and monomer, pivotal in the synthesis of a wide array of polymers, fine chemicals, and specialized materials.^[1] This document provides a comprehensive technical overview of the distinct and competitive reactivity of its two functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in its effective application.

Core Physicochemical Properties

2-(Vinyloxy)ethanol is a colorless liquid with a mild ethereal odor.^[2] Its amphiphilic nature, stemming from the hydrophobic vinyl ether group and the hydrophilic hydroxyl group, results in excellent solubility in water and common organic solvents like ethanol and ether.^{[2][3]} A summary of its key properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₈ O ₂	[4][5][6]
Molecular Weight	88.11 g/mol	[4][7]
CAS Number	764-48-7	[1][4]
Density	0.982 g/mL at 25 °C	[2][4]
Boiling Point	143 °C	[4]
Flash Point	120 °F (48.9 °C)	[4]
Refractive Index (n ₂₀ /D)	1.436	[2][4]
Vapor Pressure	3.6 ± 0.5 mmHg at 25°C	[2]
pKa	14.20 ± 0.10	[2][3]
logP	-0.27	[2]

Reactivity of the Vinyl Ether Group

The vinyl ether group is characterized by an electron-rich carbon-carbon double bond due to the electron-donating resonance effect of the adjacent oxygen atom. This electronic nature makes it highly susceptible to electrophilic attack and a prime candidate for cationic polymerization.[8]

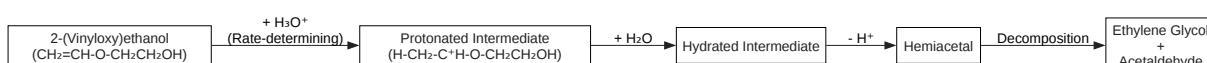
Cationic Polymerization

The vinyl ether moiety readily undergoes cationic polymerization to form poly(ethylene glycol vinyl ether), a water-soluble polymer used in coatings, adhesives, and sealants.[2] The reaction is initiated by a carbocation-generating species, which attacks the electron-rich double bond. This process can be controlled to achieve "living" polymerization, allowing for the synthesis of well-defined polymer architectures, such as block copolymers, with narrow molecular weight distributions.[7][9]

Figure 1: Cationic Polymerization of a Vinyl Ether.

Acid-Catalyzed Hydrolysis

The vinyl ether group is highly sensitive to acidic conditions, undergoing rapid hydrolysis to yield ethylene glycol and acetaldehyde.^[2] The reaction proceeds via a rate-determining protonation of the β -carbon of the vinyl group, forming a stabilized carbocation intermediate.^[2] This intermediate is then attacked by water, leading to a hemiacetal which subsequently decomposes. The compound is significantly more stable under neutral and alkaline conditions.^[2]



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Figure 2: Acid-Catalyzed Hydrolysis of 2-(Vinyloxy)ethanol.

Quantitative data reveals a strong pH dependence on the hydrolysis rate, as detailed in Table 2.

pH	Second-Order Rate Constant (M ⁻¹ s ⁻¹)	Half-life (hours)	Reference(s)
1.0	2.97×10^{-2}	0.4	[2]
7.0	8.0×10^{-6}	1,436	[2]

Other Addition Reactions

The electron-rich double bond can participate in other addition reactions. For instance, it can undergo asymmetric addition with imines when catalyzed by chiral phosphoric acids and participate in thiol-ene "click" chemistry reactions, which are valuable for post-polymerization modification.^{[2][7]}

Reduction

The vinyl group can be selectively reduced through catalytic hydrogenation. Using a metal catalyst such as palladium, the carbon-carbon double bond is saturated, converting the vinyloxy group into an ethoxy group, thereby forming 2-ethoxyethanol.^[7]

Reactivity of the Hydroxyl Group

The primary hydroxyl group (-OH) in **2-(vinyloxy)ethanol** exhibits the typical reactivity of a primary alcohol, making it a versatile handle for introducing a wide range of functionalities.^[7]
^[10]

Oxidation

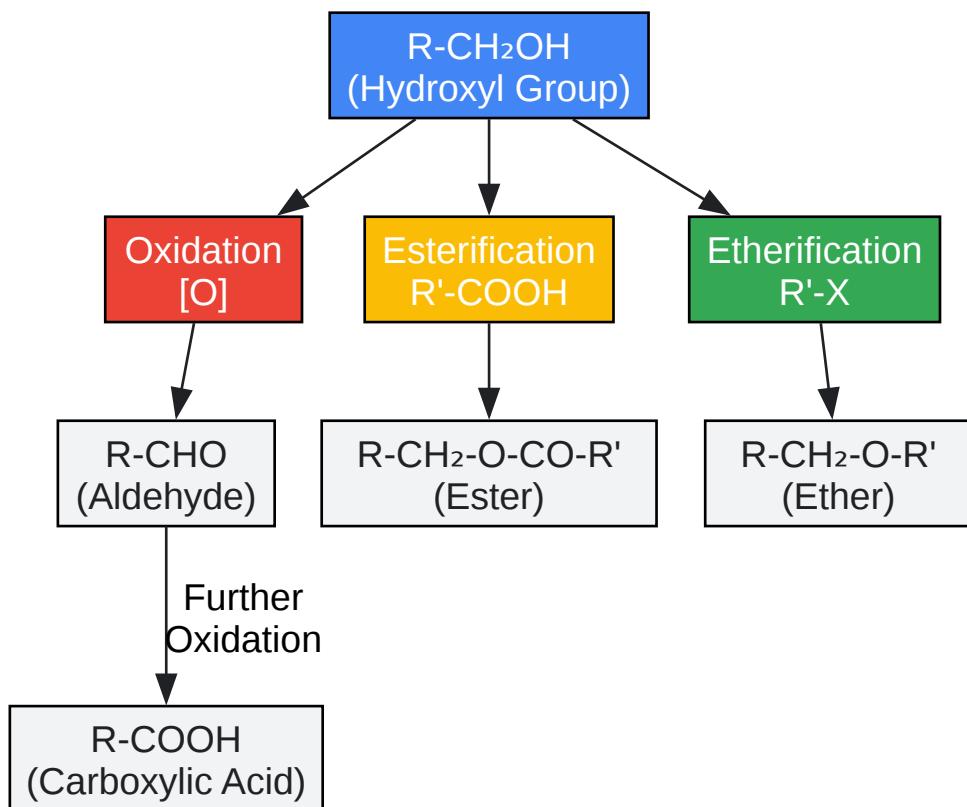
The primary hydroxyl group can be oxidized to form an aldehyde or, with stronger oxidizing agents and conditions, a carboxylic acid.^[7] Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.^[7]

Esterification and Acylation

The hydroxyl group readily reacts with carboxylic acids, acyl chlorides, or anhydrides to form esters. This reaction is fundamental for synthesizing novel monomers. A sustainable approach involves the use of enzymes, such as *Candida antarctica* lipase B, to catalyze the acylation, which can proceed efficiently without side reactions involving the vinyl ether group.^[11]

Etherification and Urethane Formation

Further ether linkages can be formed by reacting the hydroxyl group, for example, through Williamson ether synthesis. Additionally, it reacts with isocyanates to form urethane linkages, a key reaction in the production of polyurethanes.^[7]



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Figure 3: General Reaction Pathways of the Hydroxyl Group.

Experimental Protocols

Protocol: Synthesis of 2-(Vinyloxy)ethanol via Vinylation with Acetylene

This method, based on Reppe chemistry, involves the reaction of ethylene glycol with acetylene under basic catalysis.^[7]

- Materials: 4L reactor, ethylene glycol (2000g), potassium hydroxide (28g) or sodium hydroxide (122g), acetylene gas, nitrogen gas, preheater.^[8]
- Procedure (KOH catalyst):
 - Dissolve 28g of potassium hydroxide in 2000g of ethylene glycol and add the solution to the 4L reactor.^[8]

- Heat the reactor while purging with nitrogen gas. Subsequently, replace the nitrogen with acetylene.[8]
- Raise the temperature to 180°C and maintain a pressure of 0 MPaG.[8]
- Control the acetylene flow rate at 240 L/h and run the reaction for 6 days.[8]
- Continuously add preheated ethylene glycol to the reactor to maintain a constant liquid level.[8]
- The product is continuously carried out of the reactor by the acetylene stream, then condensed and collected.[8]
- Purify the collected liquid via distillation to obtain **2-(vinyloxy)ethanol** with a purity of up to 99.7%. [8]

- Procedure (NaOH catalyst):
 - Dissolve 122g of sodium hydroxide in 2000g of ethylene glycol and follow the same initial setup.[8]
 - Raise the temperature to 170°C and maintain a pressure of 0.02 MPaG.[8]
 - Control the acetylene flow rate at 300 L/h for 6 days.[8]

Protocol: Palladium-Catalyzed Transesterification

This protocol describes the synthesis of a new functional vinyl ether from an alcohol using ethyl vinyl ether (EVE) as the vinyl source.[12]

- Materials: Dichloromethane, palladium(II) acetate, 1,10-phenanthroline, a primary alcohol (e.g., 2-(hydroxymethyl) furan, 2.00g, 0.02 mol), ethyl vinyl ether (17.30g, 0.24 mol).[12]
- Catalyst Preparation:
 - Prepare a catalyst solution by dissolving palladium(II) acetate (91.00 mg, 4.00×10^{-4} mol) in 2 mL of dichloromethane.[12]

- Prepare a ligand solution by dissolving 1,10-phenanthroline (110.20 mg, 6.00×10^{-4} mol) in 2 mL of dichloromethane.[12]
- Add the ligand solution dropwise to the catalyst solution and stir at room temperature for 30 minutes to generate the palladium catalyst in situ.[12]
- Reaction Procedure:
 - Prepare a solution of the alcohol and ethyl vinyl ether in 5 mL of dichloromethane.[12]
 - Add this solution to the prepared catalytic solution.[12]
 - Stir the reaction mixture at room temperature for 24 hours.[12]
 - Monitor reaction conversion by ^1H NMR analysis of an aliquot.[12]
 - Purify the product using flash chromatography on silica gel neutralized with triethylamine. [13]

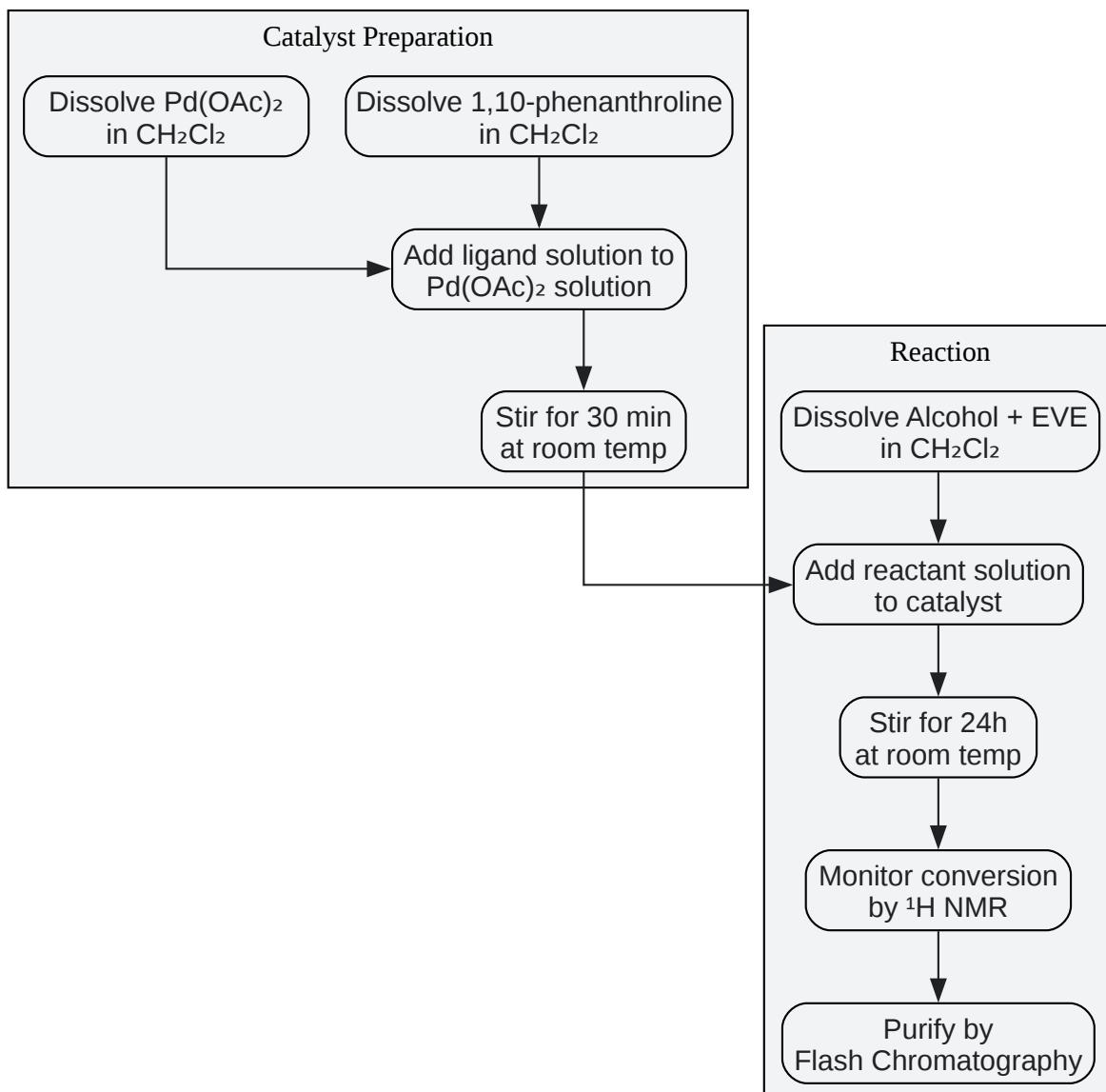
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Figure 4: Experimental Workflow for Transesterification.

A summary of results for this type of reaction is presented in Table 3.

Alcohol Substrate	Catalyst Loading (Pd(OAc) ₂)	Conversion (%)	Isolated Yield (%)	Reference(s)
2-(Hydroxymethyl)furan	2%	69	59	[12]
1,2,3-Trimethoxy-5-(hydroxymethyl)benzene	2%	82	75	[12]
Tetraethylene glycol	2%	75	50	[12]
Isosorbide	2%	50	42	[12]

Conclusion

2-(Vinyloxy)ethanol possesses a rich and versatile chemistry stemming from its two distinct functional groups. The vinyl ether group's susceptibility to cationic polymerization and acid-catalyzed hydrolysis, contrasted with the hydroxyl group's classic alcohol reactivity, allows for a high degree of synthetic control. By carefully selecting reaction conditions, catalysts, and reagents, researchers can selectively target one group over the other, enabling the use of **2-(vinyloxy)ethanol** as a foundational building block for advanced polymers, drug intermediates, and high-performance materials.[1] This guide provides the foundational knowledge and practical protocols to leverage the unique reactivity of this important chemical intermediate.

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